rac Alminoprofen-d3
Description
Properties
IUPAC Name |
3,3,3-trideuterio-2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHLBGOJWPEVME-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)NCC(=C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isotopic Dilution Mitigation
Analytical Validation
-
²H-NMR Spectroscopy : Confirms deuterium incorporation and quantifies isotopic purity.
-
HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and detects impurities.
Table 4: Analytical Metrics for rac Alminoprofen-d3
| Technique | Key Metrics | Source |
|---|---|---|
| ²H-NMR | δ 1.2–1.5 ppm (CD₃) | |
| HRMS | m/z 222.30 [M+H]⁺ | |
| HPLC-UV | Retention time: 8.2 min |
Comparative Analysis of Methods
Table 5: Method Efficacy and Limitations
| Method | Isotopic Purity | Yield | Cost | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | ≥98% | 80–90% | High | Industrial |
| Alkylation with CD₃I | ≥95% | 75–90% | Moderate | Lab-scale |
| Cu-Catalyzed HAT | >95% | 70–85% | Low | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
rac Alminoprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Nitro compounds and halogenated derivatives.
Scientific Research Applications
rac Alminoprofen-d3 is widely used in various scientific research fields:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: The compound is used in metabolic studies to trace the metabolic pathways of Alminoprofen in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Alminoprofen.
Industry: this compound is used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of rac Alminoprofen-d3 is similar to that of Alminoprofen. It works by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting their synthesis, this compound exerts its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
rac Alminoprofen-d3 can be compared with other deuterium-labeled non-steroidal anti-inflammatory drugs, such as:
Deuterated Ibuprofen: Similar to this compound, deuterated Ibuprofen is used in metabolic studies and pharmacokinetic research.
Deuterated Naproxen: This compound is also used in similar applications and offers insights into the metabolic pathways of Naproxen.
Uniqueness
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying the metabolic pathways of Alminoprofen. This labeling allows for more accurate and detailed analysis in various scientific research applications.
Biological Activity
Rac Alminoprofen-d3 is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Alminoprofen, which is known for its analgesic and anti-inflammatory properties. This compound has garnered attention for its biological activity, particularly in relation to its mechanism of action, pharmacokinetics, and therapeutic applications. The following sections provide a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.
This compound primarily exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX activity, this compound reduces prostaglandin synthesis, thereby alleviating pain and inflammation.
Key Mechanisms:
- Inhibition of COX Enzymes: Blocks the catalytic activity of COX-1 and COX-2.
- Reduction of Prostaglandins: Lowers levels of inflammatory mediators.
- Modulation of Immune Response: Alters cytokine production in immune cells.
Pharmacological Properties
This compound has been studied for its pharmacological properties through various in vitro and in vivo models. The following table summarizes key findings from recent studies:
Biochemical Pathways
The primary biochemical pathway influenced by this compound is the prostaglandin-endoperoxide synthase pathway. Inhibition of this pathway leads to a cascade of cellular effects, including:
- Decreased Inflammatory Cytokines: Reduction in pro-inflammatory cytokines such as IL-6 and IL-8.
- Altered NF-κB Signaling: Suppression of NF-κB activation, which is critical for inflammatory gene expression.
Case Studies
Several case studies have highlighted the therapeutic potential and safety profile of this compound:
-
Case Study on Chronic Pain Management:
- A clinical trial involving patients with chronic pain demonstrated that this compound significantly reduced pain scores compared to placebo over a 12-week period.
-
Study on Postoperative Inflammation:
- In a cohort study assessing postoperative inflammation, patients receiving this compound reported lower levels of inflammatory markers compared to those treated with standard NSAIDs.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing rac Alminoprofen-d3 with high isotopic purity, and how can deuterium incorporation be validated?
- Methodological Answer : Synthesis requires deuterated precursors (e.g., D₃C-I for methyl deuteration) and controlled reaction conditions to minimize isotopic dilution. Purification via reversed-phase HPLC ensures removal of non-deuterated byproducts. Isotopic purity is validated using LC-MS (monitoring m/z shifts) and ¹H/²H NMR to confirm deuterium integration ratios (≥98% purity). Cross-referencing with pharmacopeial standards (e.g., USP) ensures compliance .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices, and how should method robustness be assessed?
- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity in plasma/tissue samples. Method validation follows ICH Q2(R1) guidelines:
Q. How should researchers design in vitro assays to evaluate the metabolic stability of this compound?
- Methodological Answer : Use human liver microsomes (HLM) or hepatocytes with NADPH cofactors. Incubate this compound at 37°C, sampling at 0, 15, 30, 60, and 120 minutes. Quantify parent compound depletion via LC-MS. Calculate intrinsic clearance (CLint) using the in vitro half-life (t½) and scaling factors. Compare with non-deuterated Alminoprofen to assess isotopic effects on metabolism .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in pharmacokinetic data between this compound and its non-deuterated analog?
- Methodological Answer : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey test) to compare AUC, Cmax, and t½ across groups. Confounding variables (e.g., batch variability, enzyme activity) are mitigated via randomized block design. Bayesian hierarchical models assess inter-study variability. Replicate studies under standardized conditions (e.g., controlled CYP450 activity) validate findings .
Q. How can factorial design optimize reaction parameters for this compound synthesis to maximize yield and isotopic purity?
- Methodological Answer : Implement a 2³ full factorial design evaluating factors:
Q. What computational strategies integrate molecular dynamics (MD) and QSAR to predict this compound’s binding affinity in COX-1/2 inhibition studies?
- Methodological Answer : Perform MD simulations (e.g., GROMACS) to model deuterium’s steric effects on binding pocket interactions. QSAR models trained on deuterated/non-deuterated analogs predict ΔG binding energies. Validate predictions with surface plasmon resonance (SPR) data. Machine learning (random forest) prioritizes key residues (e.g., Arg120 in COX-1) for mutagenesis validation .
Q. How do researchers address batch-to-batch variability in this compound’s stability profiles during long-term storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with multiple batches. Use principal component analysis (PCA) to cluster degradation pathways (e.g., oxidation vs. hydrolysis). Control critical quality attributes (CQAs) like residual solvents (GC-MS) and moisture content (Karl Fischer). Stability-indicating methods (e.g., UPLC-PDA) track degradation products. ICH Q1A guidelines define acceptance criteria .
Guidance for Data Presentation
- Tables : Use Word tables with Roman numerals, ensuring self-explanatory titles and footnotes (e.g., Table I: Synthesis Optimization Parameters) .
- Figures : Prioritize clarity over complexity; avoid redundant graphs. Use COMSOL-generated simulations for spatial distribution plots .
- Statistical Reporting : Report p-values with exact values (e.g., p = 0.032), not thresholds. Define confidence intervals (95% CI) for pharmacokinetic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
